N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
描述
属性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-4-23-16-11-15(22-18(24)13-6-5-7-14(21)10-13)8-9-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIDKUWHACXJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 458.54 g/mol. The structural features include:
- Oxazepine ring : A seven-membered heterocyclic compound containing nitrogen and oxygen.
- Fluorobenzamide group : Contributes to the compound's lipophilicity and biological activity.
Research indicates that compounds structurally similar to this compound exhibit significant biological activities through various mechanisms:
- Inhibition of Cell Proliferation : The compound is believed to inhibit critical signaling pathways involved in cell proliferation. This is particularly relevant in oncology where such pathways are often dysregulated.
- Targeting Kinases : Similar compounds have shown efficacy against receptor-interacting protein kinase 1 (RIPK1), which plays a role in inflammatory responses and cell death pathways .
In Vitro Studies
Preliminary studies have demonstrated that the compound exhibits:
These findings suggest that the compound may be effective against resistant cancer cell lines by disrupting critical signaling pathways.
Case Studies
- Cancer Treatment : In a study focused on compounds with similar structures, it was found that they could effectively inhibit the growth of resistant cancer cell lines. The ability to target specific kinases makes this class of compounds promising for developing new cancer therapies.
- Inflammatory Disorders : The compound is also being investigated for its potential use in treating chronic inflammatory conditions. Ongoing clinical trials are assessing its efficacy in conditions such as ulcerative colitis and psoriasis .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the oxazepine ring through cyclization reactions.
- Introduction of the fluorobenzamide moiety via acylation reactions.
The synthesis requires precise control over reaction conditions to achieve high yields and purity.
Future Directions
The unique structural features of this compound indicate potential for further research into its biological activity:
- Optimization for Enhanced Efficacy : Modifications to improve potency and selectivity against specific targets are ongoing.
- Broader Applications : Beyond oncology and inflammatory disorders, exploring its activity against other diseases could unveil additional therapeutic uses.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents on the benzoxazepine core or the benzamide moiety, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis with two closely related derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations
Impact of Fluorine Substitution The 3,4-difluoro analog (Table 1, Row 2) exhibits higher molecular weight and LogP compared to the target compound due to the additional fluorine atom. Fluorine’s electronegativity may enhance dipole interactions with target proteins, but increased lipophilicity could compromise aqueous solubility .
Role of the 5-Position Substituent
- Replacing the ethyl group with an allyl moiety (Table 1, Row 3) introduces unsaturation, reducing LogP by ~0.3 units. The allyl group’s planar geometry may alter the benzoxazepine ring conformation, affecting binding pocket compatibility in biological targets .
Steric and Electronic Effects
- The 3,3-dimethyl group on the benzoxazepine core is conserved across analogs, suggesting its critical role in maintaining ring rigidity and preventing unwanted metabolic oxidation.
Research Findings and Pharmacological Implications
- 3,4-Difluoro analog : The additional fluorine may improve binding affinity to kinases or proteases via halogen bonding, as seen in similar difluorinated drugs (e.g., JAK inhibitors). However, its higher LogP could correlate with increased off-target interactions .
常见问题
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the 3-fluorobenzamide moiety. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., DCC or EDCI) under inert atmospheres to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .
- Optimization : Reaction temperatures (0–60°C) and solvent polarity (DMF or THF) significantly influence yield. Kinetic monitoring via TLC or HPLC is recommended to terminate reactions at optimal conversion points .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions on the benzoxazepine core and benzamide group. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ at m/z 375.14) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or residual solvents. Strategies include:
- Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility .
- Crystallography : Identify dominant polymorphs via X-ray diffraction .
- Solubility assays : Conduct parallel measurements in standardized buffers (PBS, pH 7.4) with sonication to ensure equilibration .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzoxazepine core .
- Molecular docking : Predict interactions with biological targets (e.g., kinases) by modeling hydrogen bonds between the fluorobenzamide group and active-site residues .
- Solvent-effect simulations : COSMO-RS models to optimize reaction solvents for specific transformations (e.g., sulfonylation) .
Basic: What biological screening assays are recommended for initial activity profiling?
- Kinase inhibition : Use ADP-Glo™ assays to test inhibition against kinases (e.g., RIP1) due to structural similarity to benzoxazepine-based kinase inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Solubility-Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate bioavailability .
Advanced: How can researchers design SAR studies to improve target selectivity?
- Core modifications : Compare with analogs (e.g., 4-fluorobenzamide vs. 3,4-difluorobenzamide) to assess fluorine’s impact on binding .
- Substituent scanning : Synthesize derivatives with varying alkyl groups (ethyl, isobutyl) on the oxazepine nitrogen to optimize steric/electronic effects .
- Pharmacophore mapping : Overlay crystal structures of analogs bound to targets (e.g., RIP1 kinase) to identify critical interactions .
Advanced: What strategies mitigate low yields in the final amide coupling step?
- Activating agents : Replace DCC with HATU or PyBOP to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yields by 15–20% .
- Scavengers : Add molecular sieves to absorb byproducts (e.g., water) in moisture-sensitive reactions .
Basic: How should researchers handle discrepancies in reported melting points?
- Standardization : Use differential scanning calorimetry (DSC) at controlled heating rates (5°C/min) under nitrogen .
- Recrystallization : Test solvents (ethanol, acetonitrile) to isolate pure polymorphic forms .
Advanced: What in vitro models are suitable for studying metabolic stability?
- Liver microsomes : Incubate with human/rat microsomes and NADPH cofactors; analyze via LC-MS for parent compound depletion .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition risks .
Basic: What safety precautions are essential during synthesis?
- Inert conditions : Conduct reactions under argon/glovebox to prevent oxidation of sensitive intermediates .
- Waste disposal : Neutralize acidic/byproduct streams (e.g., DCC-derived urea) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
